molecular formula C6H5ClO2S B6146282 2-(3-chlorothiophen-2-yl)acetic acid CAS No. 863431-58-7

2-(3-chlorothiophen-2-yl)acetic acid

Cat. No. B6146282
CAS RN: 863431-58-7
M. Wt: 176.6
InChI Key:
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Description

“2-(3-chlorothiophen-2-yl)acetic acid” is a chemical compound with a molecular weight of 176.62 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) and the InChI key is SMQRDDFVUOXNKL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(3-chlorothiophen-2-yl)acetic acid” is a powder with a melting point of 90-94°C .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

A study has identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for the development of tighter mPGES-1 inhibitors, which could have implications in both cancer therapy and inflammation therapy . This suggests potential future directions for the research and development of “2-(3-chlorothiophen-2-yl)acetic acid”.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chlorothiophen-2-yl)acetic acid involves the introduction of a chloro group onto a thiophene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Thiophene", "Chlorine gas", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 3-chlorothiophene.", "The resulting 3-chlorothiophene is then treated with sodium hydroxide in ethanol to form the sodium salt of 3-chlorothiophene.", "Carbon dioxide is bubbled through the reaction mixture to yield the carboxylate intermediate.", "The carboxylate intermediate is then acidified with hydrochloric acid to yield 2-(3-chlorothiophen-2-yl)acetic acid.", "The crude product is purified by recrystallization from diethyl ether and neutralization with sodium bicarbonate." ] }

CAS RN

863431-58-7

Product Name

2-(3-chlorothiophen-2-yl)acetic acid

Molecular Formula

C6H5ClO2S

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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